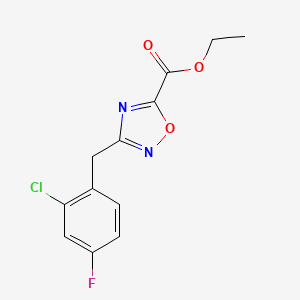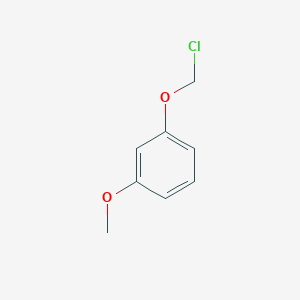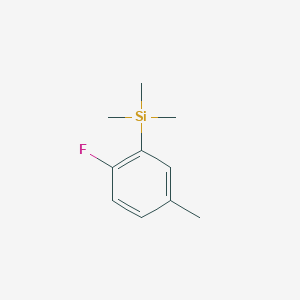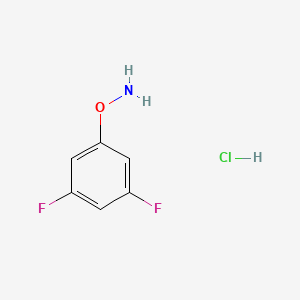![molecular formula C20H32N2O5 B13700361 [(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol](/img/structure/B13700361.png)
[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol is a complex organic compound that features a morpholine ring, a benzyloxy group, and a Boc-protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol typically involves multiple steps, starting from commercially available precursors The morpholine ring is then constructed through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and other advanced techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride).
Substitution: Deprotection of the Boc group can be achieved using TFA (Trifluoroacetic acid).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted morpholine derivatives.
科学的研究の応用
[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of [(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with biological targets.
類似化合物との比較
[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol can be compared with other similar compounds, such as:
[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]piperidin-3-yl]methanol: Similar structure but with a piperidine ring instead of a morpholine ring.
[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]azetidin-3-yl]methanol: Similar structure but with an azetidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can confer distinct chemical and biological properties.
特性
分子式 |
C20H32N2O5 |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
tert-butyl N-[1-[3-(hydroxymethyl)morpholin-4-yl]-3-phenylmethoxypropan-2-yl]carbamate |
InChI |
InChI=1S/C20H32N2O5/c1-20(2,3)27-19(24)21-17(11-22-9-10-25-15-18(22)12-23)14-26-13-16-7-5-4-6-8-16/h4-8,17-18,23H,9-15H2,1-3H3,(H,21,24) |
InChIキー |
GNDRSZSOMBGYOQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CN1CCOCC1CO)COCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13700279.png)





![5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester](/img/structure/B13700313.png)


![2-[(1-Boc-4-piperidyl)methyl]pyrimidine](/img/structure/B13700338.png)




